methyl 7-aminoisoquinoline-5-carboxylate
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Overview
Description
Methyl 7-aminoisoquinoline-5-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is part of the isoquinoline family, which is known for its biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-aminoisoquinoline-5-carboxylate typically involves the reaction of 7-nitroisoquinoline with methanol in the presence of a reducing agent. The nitro group is reduced to an amino group, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments to facilitate the reduction process .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-aminoisoquinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Methyl 7-aminoisoquinoline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 7-aminoisoquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways .
Comparison with Similar Compounds
Quinoline: A compound with a similar structure but different biological activities.
Isoquinoline: The parent compound of methyl 7-aminoisoquinoline-5-carboxylate, known for its stability and reactivity.
Indole Derivatives: Compounds with a similar aromatic ring structure, used in various biological and chemical applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 7-aminoisoquinoline-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-5-8(12)4-7-6-13-3-2-9(7)10/h2-6H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXJVXYBHQHCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1C=CN=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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